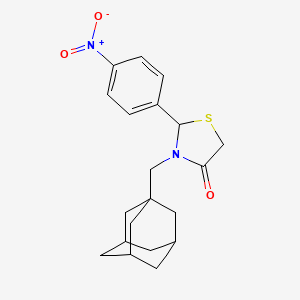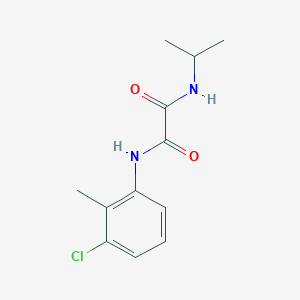
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one, also known as Azone, is a thiazolidine derivative that has been widely studied for its potential applications in the pharmaceutical industry. Azone has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
科学的研究の応用
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has also been shown to have antitumor effects, making it a potential candidate for the treatment of cancer.
作用機序
The exact mechanism of action of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders. 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has also been found to have antibacterial and antifungal effects, suggesting that it may have potential as an antimicrobial agent.
実験室実験の利点と制限
One of the major advantages of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to have low toxicity and good biocompatibility, making it a safe candidate for use in pharmaceutical applications. However, one of the limitations of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is its poor solubility in water, which can make it difficult to administer in certain formulations.
将来の方向性
There are several potential future directions for research on 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. Additionally, there is a need for further studies to elucidate the mechanism of action of 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one and to identify its molecular targets. Finally, there is potential for 3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one to be used in combination with other drugs to enhance its pharmacological effects and reduce any potential side effects.
合成法
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method that involves the reaction of 1-adamantylmethylamine with 4-nitrobenzoyl chloride, followed by the addition of thiourea and acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
特性
IUPAC Name |
3-(1-adamantylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-18-11-26-19(16-1-3-17(4-2-16)22(24)25)21(18)12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDEBMJVPZXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5193529.png)
![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![dimethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5193540.png)
![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)
![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)